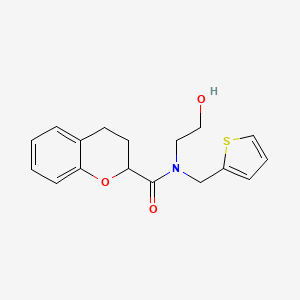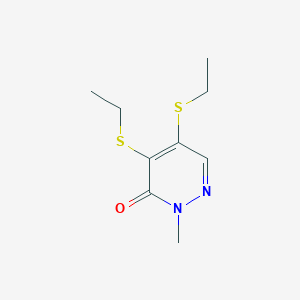![molecular formula C12H18ClN3O4S B5320813 N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide](/img/structure/B5320813.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to inhibit the activity of several kinases, including Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).
Wirkmechanismus
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide inhibits the activity of BTK and ITK by binding to the ATP-binding site of these kinases. This binding prevents the phosphorylation of downstream targets, which ultimately leads to the inhibition of cell proliferation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells, T cells, and mast cells, which are important in the pathogenesis of autoimmune diseases and cancers. Additionally, it suppresses the production of cytokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK and ITK, which makes it a valuable tool for studying the role of these kinases in disease pathogenesis. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available for all researchers. Additionally, it may have off-target effects, which could impact the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide. One potential direction is the development of this compound as a therapeutic agent for autoimmune diseases and cancers. Several preclinical studies have demonstrated its efficacy in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential direction is the identification of new targets for this compound. Although BTK and ITK are the primary targets of this compound, it may have additional targets that have not yet been identified. Finally, there is a need for further studies to understand the mechanisms of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a small molecule inhibitor that has shown significant promise for the treatment of autoimmune diseases and cancers. Its potent inhibitory activity against BTK and ITK makes it a valuable tool for studying the role of these kinases in disease pathogenesis. Although there are some limitations to its use in lab experiments, its low toxicity and good pharmacokinetic properties make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide involves several steps. The first step is the conversion of 2-chloro-4-nitroaniline to the corresponding amine by reduction with sodium dithionite. This amine is then reacted with 2,2-dimethyl-3-hydroxypropylamine to yield the corresponding secondary amine. The final step involves the reaction of the secondary amine with methanesulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against BTK and ITK, which are important targets for the treatment of various autoimmune diseases and cancers. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and suppress the production of cytokines in immune cells.
Eigenschaften
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)-2,2-dimethylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O4S/c1-12(2,8-15-21(3,19)20)7-14-11-5-4-9(16(17)18)6-10(11)13/h4-6,14-15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAQVSJGAFWSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)
![methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate](/img/structure/B5320748.png)
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B5320754.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320755.png)

![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320774.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5320790.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5320794.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methylphenyl)acrylate](/img/structure/B5320828.png)
